1H-Pyrazole-1,4-dicarboxylic acid
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Overview
Description
1H-Pyrazole-1,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and two carboxylic acid groups at positions 1 and 4. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine with a dicarbonyl compound, followed by oxidation. For instance, the reaction of hydrazine with diethyl oxalate under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of 1,3-diketones and hydrazine hydrate, followed by oxidation with agents such as potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,4,5-tricarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Pyrazole-3,4,5-tricarboxylic acid.
Reduction Products: Pyrazole-1,4-dimethanol, pyrazole-1,4-dialdehyde.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.
Scientific Research Applications
1H-Pyrazole-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s carboxylic acid groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .
Comparison with Similar Compounds
1H-Pyrazole-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazole-3,4-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 3 and 4.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group at position 1 and a carboxylic acid group at position 4.
1H-Pyrazole-3,5-dicarboxylic acid: Carboxylic acid groups at positions 3 and 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
90993-84-3 |
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Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
pyrazole-1,4-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)3-1-6-7(2-3)5(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
CSBSLTYGUNFNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(=O)O)C(=O)O |
Origin of Product |
United States |
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